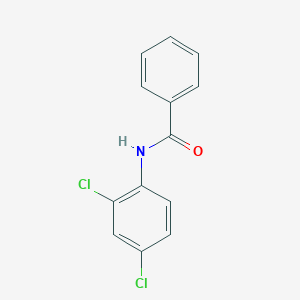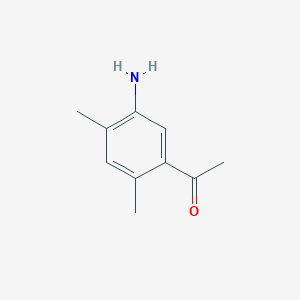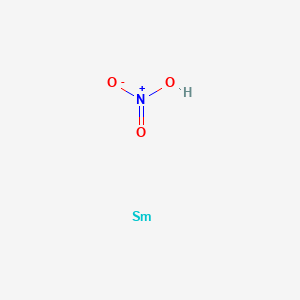
硝酸;サマリウム
概要
説明
Nitric acid, samarium(3+) salt, also known as Sm(NO3)3, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a rare earth metal salt that is commonly used as a catalyst in various chemical reactions.
科学的研究の応用
原子力科学におけるリアルタイムモニタリング
この化合物は、リアルタイムモニタリングによる原子力プロセスに使用されます . レーザー誘起蛍光分光法(LIFS)、ラマン分光法、および積層回帰アンサンブルと組み合わせて、さまざまな温度におけるウラン(VI)、サマリウム、および硝酸のほぼリアルタイム定量化に使用されます .
核燃料再処理への応用
“硝酸、サマリウム(3+)塩”は、核燃料再処理に利用されています . LIFSの応用範囲は、基礎的なラボ規模の研究から、核燃料再処理などの産業レベルでのリアルタイムプロセス監視まで多岐にわたります .
ウランの定量化
この化合物は、ウラン(VI)の定量化に用いられ、ルミネッセンス寿命や標準添加を測定することなく、硝酸中で直接ウラン(VI)濃度を定量化することができます . これは、特に原子力燃料サイクルの応用に役立ちます .
サマリウムの定量化
これは、サマリウムの定量化にも使用されます . これは重要です。サマリウムは、照射された原子力燃料の燃焼度に関する情報を提供できる蛍光性核分裂生成物です .
硝酸の定量化
作用機序
Target of Action
It is known that samarium compounds are often used in the field of nuclear technology .
Mode of Action
The mode of action of “Nitric Acid, Samarium(3+) Salt” involves a complex process that includes slow dehydration and fast concomitant internal hydrolysis . The first stage of pyrolysis is accompanied by the removal of water and nitric acid to form samarium pentahydrate and intermediate oxonitrates containing O–Sm–OH groups . At higher temperatures, these products undergo further degradation, lose nitrogen dioxide, water, and oxygen, and finally transform into a cubic form of samarium oxide .
Biochemical Pathways
Nitric oxide, a component of nitric acid, is known to play a strategic role in the metabolism of microorganisms in natural environments and in host-pathogen interactions .
Pharmacokinetics
A method has been developed for near real-time quantification of samarium (0–200 μg ml−1) and nitric acid (01–4 M) with varying temperature (20 °C–45 °C) using laser-induced fluorescence spectroscopy (LIFS), Raman spectroscopy, and a stacked regression ensemble .
Result of Action
The result of the action of “Nitric Acid, Samarium(3+) Salt” involves the transformation of the compound into different forms at various stages of pyrolysis. The final product of this process is a cubic form of samarium oxide .
Action Environment
The action of “Nitric Acid, Samarium(3+) Salt” can be influenced by environmental factors such as temperature . For instance, the rate of dehydration and internal hydrolysis can vary depending on the temperature .
Safety and Hazards
Nitric acid, samarium(3+) salt should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Nitric Acid, Samarium(3+) Salt plays a role in biochemical reactions, particularly in the context of nuclear reprocessing applications . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in combination with laser-induced fluorescence spectroscopy (LIFS) and Raman spectroscopy for real-time quantification of uranium (VI), samarium, and nitric acid . The nature of these interactions involves phenomena such as absorption, quenching, and complexation .
Molecular Mechanism
The molecular mechanism of Nitric Acid, Samarium(3+) Salt involves its interaction with various biomolecules. For instance, in the context of nuclear reprocessing, it interacts with uranium (VI), leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nitric Acid, Samarium(3+) Salt can change over time. For instance, its use in real-time quantification of uranium (VI), samarium, and nitric acid involves varying temperature conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Transport and Distribution
The transport and distribution of Nitric Acid, Samarium(3+) Salt within cells and tissues involve various transporters or binding proteins. Specific details on its localization or accumulation are currently limited .
特性
IUPAC Name |
nitric acid;samarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO3.Sm/c2-1(3)4;/h(H,2,3,4); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMGUHMPKNCRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10361-83-8 | |
| Record name | Samarium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details




Q & A
Q1: The studies indicate that nitric acid, samarium(3+) salt can negatively impact both mice testes and tadpole development. What are the observed effects and are there any proposed mechanisms behind this toxicity?
A1: Both studies highlight the negative consequences of nitric acid, samarium(3+) salt exposure. In mice, chronic exposure led to a decrease in antioxidant enzyme activity (superoxide dismutase, glutathione peroxidase) and total antioxidant capacity in testicular tissue, alongside an increase in malondialdehyde (a marker of oxidative stress) []. This suggests that samarium exposure disrupts the delicate oxidative balance within the testes, potentially impacting sperm production and overall reproductive health.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



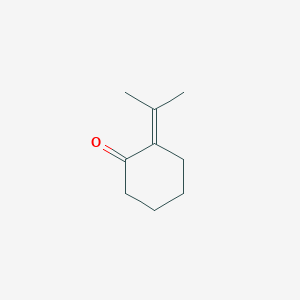
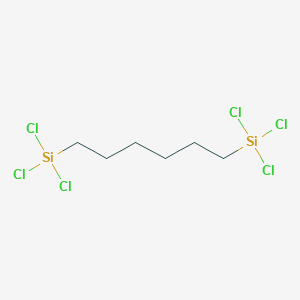



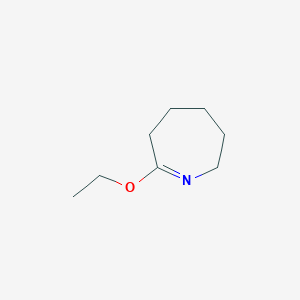
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
